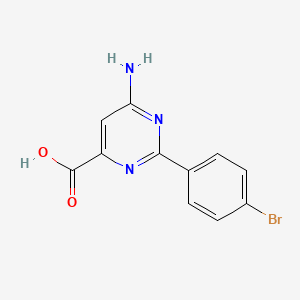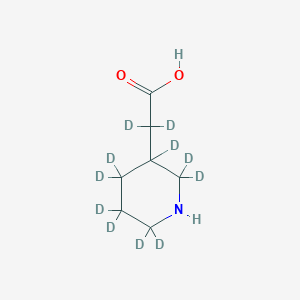
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated acids (e.g., DCl) in the reaction mixture to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific requirements of the compound being synthesized.
Chemical Reactions Analysis
Types of Reactions
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum deuteride (LiAlD4) can convert the compound into deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and substituted deuterated compounds.
Scientific Research Applications
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals by enhancing metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid involves the incorporation of deuterium atoms, which can alter the compound’s chemical and physical properties. Deuterium substitution can affect reaction rates, metabolic pathways, and the stability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)propionic acid
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)butyric acid
Uniqueness
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/i1D2,2D2,3D2,4D2,5D2,6D |
InChI Key |
WKXRHAACRPUBIC-KAFHOZLVSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(CNC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


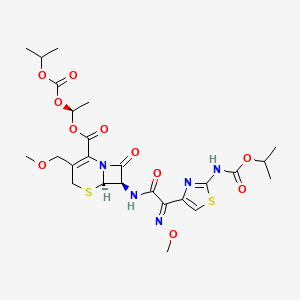
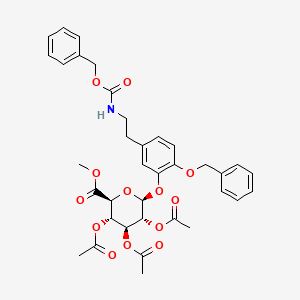
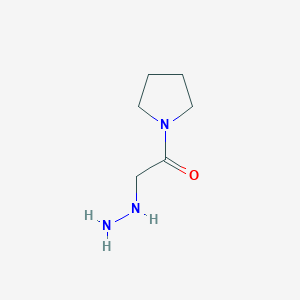
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

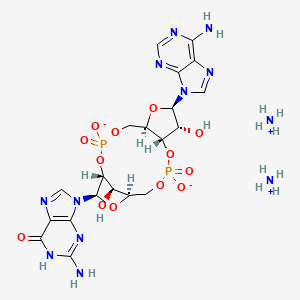
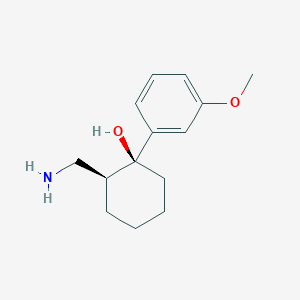
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
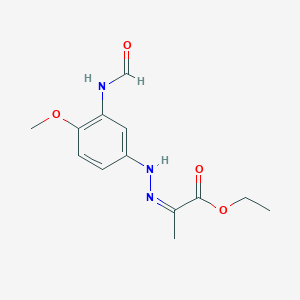
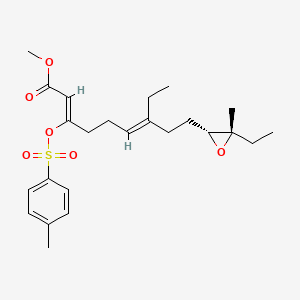
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
